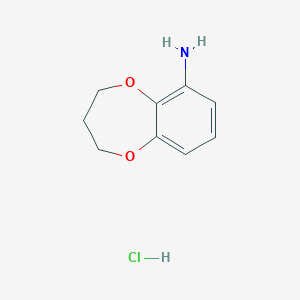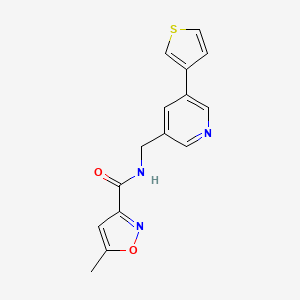![molecular formula C13H12ClFN4O B2666096 2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone CAS No. 2379945-89-6](/img/structure/B2666096.png)
2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone, also known as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CF3 is a triazole-based compound that has been synthesized using various methods and has been found to possess unique biochemical and physiological effects.
作用机制
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone is not fully understood. However, it has been suggested that this compound may act by inhibiting various signaling pathways involved in cancer, inflammation, and neurological disorders. This compound has been found to inhibit the Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway, which are all involved in cancer and inflammation. This compound has also been found to activate the Nrf2 pathway, which is involved in neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to possess unique biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. This compound has also been found to possess anti-inflammatory properties and has been shown to reduce inflammation in various animal models. In addition, this compound has been found to possess neuroprotective properties and has been shown to protect against neurodegeneration in animal models.
实验室实验的优点和局限性
2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone has several advantages for lab experiments. This compound is relatively easy to synthesize using various methods, and it has been found to possess unique biochemical and physiological effects. This compound has also been found to be stable in various conditions, which makes it suitable for various applications. However, this compound also has some limitations for lab experiments. This compound has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. This compound also has some limitations in terms of its solubility and bioavailability, which may affect its effectiveness in vivo.
未来方向
There are several future directions for 2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone research. First, more studies are needed to fully understand the mechanism of action of this compound. Second, more studies are needed to evaluate the safety and efficacy of this compound in humans. Third, more studies are needed to optimize the synthesis method of this compound and improve its solubility and bioavailability. Fourth, more studies are needed to explore the potential therapeutic applications of this compound in other fields, such as cardiovascular diseases and metabolic disorders. Finally, more studies are needed to develop new derivatives of this compound with improved properties and effectiveness.
合成方法
2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone can be synthesized using various methods, including the Huisgen 1,3-dipolar cycloaddition reaction, the azide-alkyne click reaction, and the Cu(I)-catalyzed azide-alkyne cycloaddition reaction. The Huisgen 1,3-dipolar cycloaddition reaction involves the reaction of an alkyne and an azide to form a triazole ring. The azide-alkyne click reaction involves the reaction of an azide and an alkyne in the presence of a copper catalyst to form a triazole ring. The Cu(I)-catalyzed azide-alkyne cycloaddition reaction involves the reaction of an azide and an alkyne in the presence of a copper catalyst to form a triazole ring.
科学研究应用
2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone has been found to possess potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. This compound has also been found to possess anti-inflammatory properties and has been shown to reduce inflammation in various animal models. In addition, this compound has been found to possess neuroprotective properties and has been shown to protect against neurodegeneration in animal models.
属性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN4O/c14-11-2-1-3-12(15)10(11)6-13(20)18-7-9(8-18)19-16-4-5-17-19/h1-5,9H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKYCHFQSWMNDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=C(C=CC=C2Cl)F)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-isopropylpiperidine-4-carboxamide](/img/structure/B2666015.png)

![(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methoxyphenyl)methoxy]amine](/img/structure/B2666020.png)
![N-(1,3-thiazol-2-yl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2666022.png)

![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate](/img/structure/B2666026.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/no-structure.png)
![5-((3-chlorobenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2666028.png)


![8-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B2666033.png)

![3-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(3-chlorophenyl)methyl]urea](/img/structure/B2666035.png)